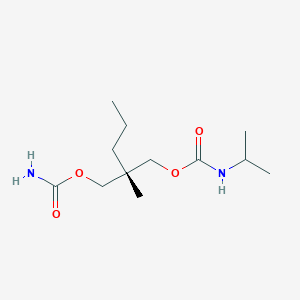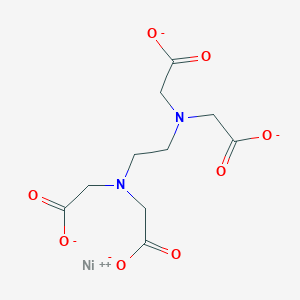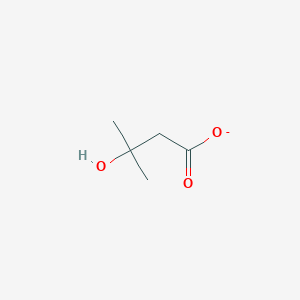
4-Formylcinnamic acid
Descripción general
Descripción
4-Formylcinnamic acid, also known as p-Formylcinnamic acid, is a chemical compound with the linear formula HCOC6H4CH=CHCO2H . It is a light yellow to beige crystalline powder .
Synthesis Analysis
4-Formylcinnamic acid may be used in the synthesis of (E)-4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphth-2-yl)-ethynyl]-cinnamic acid .Molecular Structure Analysis
The molecular formula of 4-Formylcinnamic acid is C10H8O3 . It has an average mass of 176.169 Da and a monoisotopic mass of 176.047348 Da .Physical And Chemical Properties Analysis
4-Formylcinnamic acid is a light yellow to beige crystalline powder . It has a molecular weight of 176.17 .Aplicaciones Científicas De Investigación
Pharmacology
4-Formylcinnamic acid: has shown potential in pharmacological research due to its structural similarity to cinnamic acid derivatives, which are known for their therapeutic properties. It has been studied for its role in the synthesis of various pharmacologically active compounds. For instance, it can be used to create molecules that exhibit anti-inflammatory and antioxidant activities, which are beneficial in treating chronic diseases .
Organic Synthesis
In organic chemistry, 4-Formylcinnamic acid serves as a precursor for synthesizing complex organic molecules. Its formyl group is reactive and can undergo various chemical reactions, making it a valuable starting material for the synthesis of pharmaceuticals and fine chemicals. It has been utilized in the synthesis of (E)-4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphth-2-yl)-ethynyl]-cinnamic acid, a compound with potential applications in medicinal chemistry .
Material Science
In material science, 4-Formylcinnamic acid is explored for creating novel polymers and coatings. Its ability to form polymers through various reactions, such as free radical polymerization, makes it a candidate for producing materials with specific mechanical and thermal properties. Researchers are investigating its use in developing biodegradable plastics and environmentally friendly materials .
Analytical Chemistry
4-Formylcinnamic acid: is also significant in analytical chemistry, where it can be used as a standard or reagent in chromatographic analysis and spectrometry. Its distinct spectral properties allow for its use in identifying and quantifying substances in complex mixtures .
Biochemistry Research
In biochemistry, 4-Formylcinnamic acid is studied for its role in enzyme inhibition and activation, impacting metabolic pathways. It’s a subject of interest in understanding the biochemical mechanisms of plant and animal metabolism and could lead to the development of new biochemical assays .
Agricultural Studies
Agricultural studies have explored the use of 4-Formylcinnamic acid derivatives as growth promoters or inhibitors, affecting plant development and yield. Its role in the synthesis of herbicides and pesticides is also being researched, with the aim of developing more efficient and less harmful agricultural chemicals .
Environmental Science
Lastly, 4-Formylcinnamic acid is relevant in environmental science, particularly in the study of organic pollutants. Its degradation products and their environmental fate are crucial for assessing the ecological impact of organic compounds. Research is ongoing to understand its behavior in various environmental matrices and its potential as an environmental contaminant .
Safety and Hazards
Propiedades
IUPAC Name |
(E)-3-(4-formylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-7H,(H,12,13)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOUHDMYVURTMA-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formylcinnamic acid | |
CAS RN |
23359-08-2, 66885-68-5 | |
| Record name | p-Formylcinnamicacid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023359082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23359-08-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74480 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-formylcinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-3-(4-formylphenyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the key structural difference between the α and β polymorphs of 4-formylcinnamic acid and how does it impact their photoreactivity?
A1: While both polymorphs of 4-formylcinnamic acid display a short axis length consistent with photoreactive cinnamic acid derivatives, the β polymorph exhibits a unique structural feature. [] This polymorph displays disorder in the orientation of the formyl group, as revealed by solid-state ¹³C-NMR and confirmed by Rietveld refinement of powder X-ray diffraction data. [] This structural disorder might influence the packing arrangement of molecules within the crystal lattice and thus affect its photochemical reactivity compared to the α polymorph. Further studies are needed to elucidate the precise impact of this disorder on the photochemical behavior of the β polymorph.
Q2: Why was the structure of the β polymorph of 4-formylcinnamic acid a subject of debate and how was it resolved?
A2: Determining the structure of the β polymorph of 4-formylcinnamic acid was challenging due to the inability to grow crystals suitable for single-crystal X-ray diffraction. [] This limitation led to uncertainties regarding its structural features and their correlation with its photoreactivity. Researchers employed a combination of powder X-ray diffraction data, analyzed using genetic algorithm techniques and Rietveld refinement, alongside high-resolution solid-state ¹³C-NMR, to overcome this obstacle. [] These complementary methods allowed for the successful determination of the β polymorph structure, revealing the disorder in the formyl group orientation. This finding provided crucial insight into the structural properties of the β polymorph and resolved the long-standing debate surrounding its structure.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-yl-4-benzimidazolecarboxamide](/img/structure/B1233602.png)



![2-(naphthalen-1-ylamino)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide](/img/structure/B1233608.png)
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(4R)-5-[3-methoxypropyl(pentyl)amino]-4-(naphthalen-2-ylsulfonylmethyl)-5-oxopentanoic acid;hydrate](/img/structure/B1233609.png)





